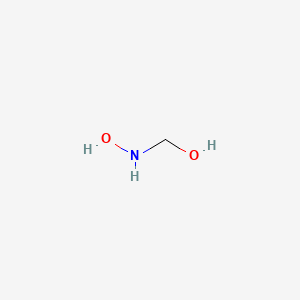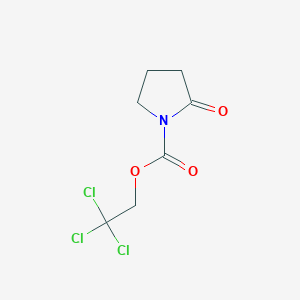
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H8Cl3NO3. It is characterized by the presence of a trichloroethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Reduction: Ethyl 2-oxopyrrolidine-1-carboxylate.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, making the compound useful in the design of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but with a tert-butoxycarbonyl group instead of a trichloroethyl group.
2-Pyrrolidinone: Lacks the trichloroethyl and carboxylate groups, making it less reactive.
Uniqueness
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is unique due to its trichloroethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility .
Propriétés
Numéro CAS |
138272-11-4 |
|---|---|
Formule moléculaire |
C7H8Cl3NO3 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)4-14-6(13)11-3-1-2-5(11)12/h1-4H2 |
Clé InChI |
WKHNOTYNQIWIFD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
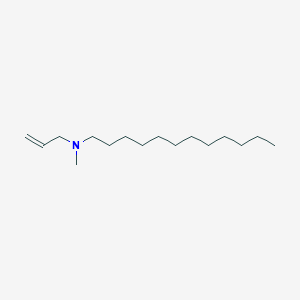
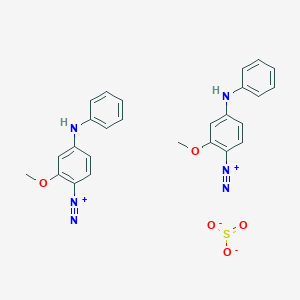
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

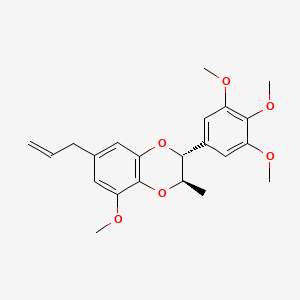
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
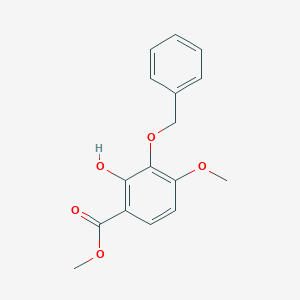
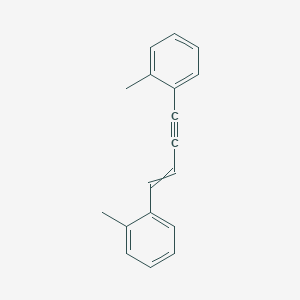
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)
